2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid
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Overview
Description
3-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-L-alanine is an indole-3-acetic acid.
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities
Biochemical Pathways
Indole derivatives are known to possess various biological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could have a broad range of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid are not fully understood due to limited research. As an amino acid derivative, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s unique structure, which includes an amino group, a carboxyl group, and a side chain .
Cellular Effects
Given its structural similarity to other amino acids, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is possible that this compound interacts with certain enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with specific transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
CAS No. |
184955-21-3 |
---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-hydroxy-2-oxo-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O4/c12-7(9(14)15)5-11(17)6-3-1-2-4-8(6)13-10(11)16/h1-4,7,17H,5,12H2,(H,13,16)(H,14,15)/t7-,11?/m0/s1 |
InChI Key |
BZRCOYDQHJWPQZ-RGENBBCFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C[C@@H](C(=O)O)N)O |
SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CC(C(=O)O)N)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CC(C(=O)O)N)O |
Synonyms |
(αS)-α-Amino-2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-propanoic Acid; _x000B_[3(S)]-α-Amino-2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-propanoic Acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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